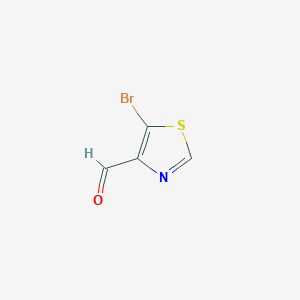
2-amino-5-bromopyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-bromopyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3BrN4 It is a derivative of pyrimidine, characterized by the presence of an amino group at the 2-position, a bromine atom at the 5-position, and a nitrile group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromopyrimidine-4-carbonitrile typically involves the bromination of 2-amino-4-cyanopyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-bromopyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the bromine atom.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-amino-5-alkoxypyrimidine-4-carbonitrile or 2-amino-5-thiopyrimidine-4-carbonitrile can be formed.
Oxidation Products: Oxidation can lead to the formation of 2-amino-5-bromopyrimidine-4-carboxylic acid.
Reduction Products: Reduction may yield 2-amino-5-bromopyrimidine-4-methylamine.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-bromopyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-amino-5-bromopyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromine, and nitrile groups allows for multiple binding interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromopyrimidine: Lacks the nitrile group, making it less versatile in certain chemical reactions.
2-Amino-4,6-dibromopyrimidine: Contains an additional bromine atom, which can lead to different reactivity and applications.
2-Amino-5-chloropyrimidine-4-carbonitrile: Substitution of bromine with chlorine alters the compound’s reactivity and binding properties.
Uniqueness
2-Amino-5-bromopyrimidine-4-carbonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-amino-5-bromopyrimidine-4-carbonitrile can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,4-dichloro-5-bromopyrimidine", "sodium cyanide", "ammonia", "ethanol", "water" ], "Reaction": [ { "Step 1": "2,4-dichloro-5-bromopyrimidine is reacted with sodium cyanide in ethanol and water to form 2-amino-5-bromopyrimidine-4-carbonitrile." }, { "Step 2": "The intermediate compound is then treated with ammonia in ethanol to yield the final product, 2-amino-5-bromopyrimidine-4-carbonitrile." } ] } | |
CAS-Nummer |
1369485-79-9 |
Molekularformel |
C5H3BrN4 |
Molekulargewicht |
199 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro-](/img/structure/B6227583.png)

